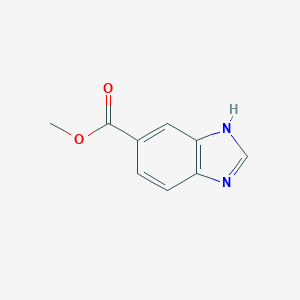![molecular formula C6H10O2 B127029 trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone CAS No. 156742-99-3](/img/structure/B127029.png)
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone, also known as trans-HMCPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
作用機序
Trans-HMCPE acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function, mood regulation, and reward pathways.
生化学的および生理学的効果
Studies have shown that trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone can improve cognitive function and memory in animal models. It has also been shown to have an antidepressant effect and to reduce the symptoms of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone.
実験室実験の利点と制限
One advantage of using trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone in lab experiments is its specificity for the alpha7 nAChR, which allows for targeted research on this receptor. However, one limitation is the need for further research to fully understand its effects on other receptors and potential side effects.
将来の方向性
For the research on trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone include exploring its potential as a therapeutic agent for neurological disorders, investigating its effects on other receptors and neurotransmitter systems, and optimizing its pharmacological properties for clinical use.
In conclusion, trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone is a promising compound for scientific research in the field of pharmacology. Its potential applications in the treatment of neurological disorders and its specific targeting of the alpha7 nAChR make it an interesting subject for further study. However, more research is needed to fully understand its biochemical and physiological effects and to optimize its pharmacological properties for clinical use.
合成法
Trans-HMCPE can be synthesized through a multistep process involving the reaction of cyclopropanone with formaldehyde followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
Trans-HMCPE has been studied for its potential use in the development of new drugs for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have an effect on the cholinergic system, which is involved in cognitive function, memory, and learning.
特性
CAS番号 |
156742-99-3 |
|---|---|
製品名 |
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone |
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6-/m0/s1 |
InChIキー |
UDEQWTRHJXJBOU-WDSKDSINSA-N |
異性体SMILES |
CC(=O)[C@@H]1C[C@H]1CO |
SMILES |
CC(=O)C1CC1CO |
正規SMILES |
CC(=O)C1CC1CO |
同義語 |
Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-, rel- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



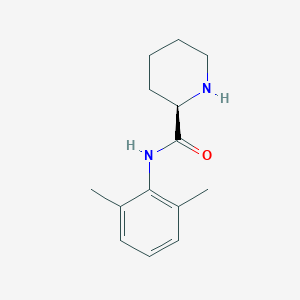
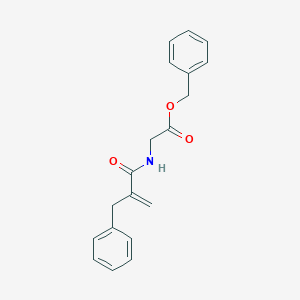
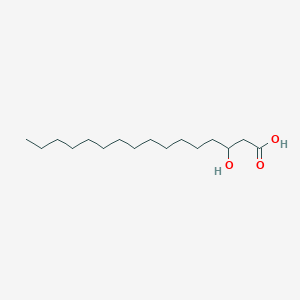
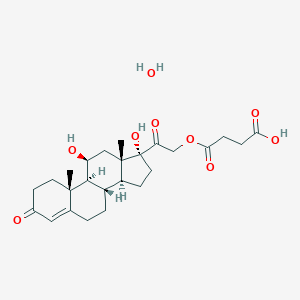
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
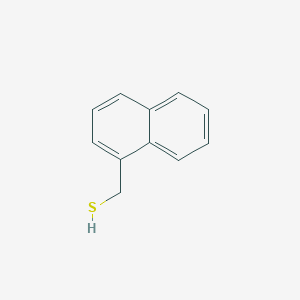
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
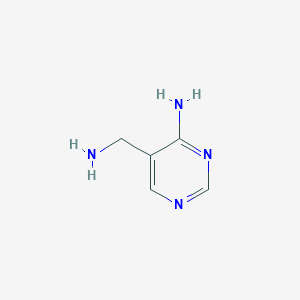
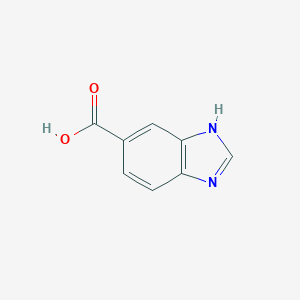
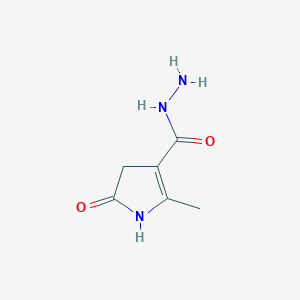
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
